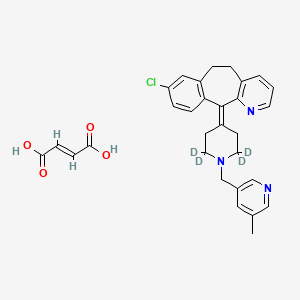
4'-Epi Lamivudine-15N2,13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Epi Lamivudine-15N2,13C is the labelled analogue of 4’-Epi Lamivudine, which is a lamivudine isomer . Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus .
Molecular Structure Analysis
The molecular formula of 4’-Epi Lamivudine-15N2,13C is C7[13C]H11N[15N]2O3S . The IUPAC name is 4-amino-1-(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidin-2-one .Physical And Chemical Properties Analysis
The molecular weight of 4’-Epi Lamivudine-15N2,13C is 232.24 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Epi Lamivudine-15N2,13C' involves the introduction of two isotopes, nitrogen-15 and carbon-13, into the molecule of 4'-Epi Lamivudine. This can be achieved through a series of synthetic steps that involve the use of appropriate starting materials and reagents.", "Starting Materials": [ "4'-Epi Lamivudine", "15N-labeled ammonia", "13C-labeled formaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reaction of 4'-Epi Lamivudine with 15N-labeled ammonia in the presence of sodium cyanoborohydride to form 4'-Epi Lamivudine-15N2", "Step 2: Reaction of 4'-Epi Lamivudine-15N2 with 13C-labeled formaldehyde in the presence of hydrochloric acid to form 4'-Epi Lamivudine-15N2,13C", "Step 3: Purification of the final product by recrystallization or chromatography using ethanol and water as solvents" ] } | |
CAS-Nummer |
1246815-07-5 |
Produktname |
4'-Epi Lamivudine-15N2,13C |
Molekularformel |
C8H11N3O3S |
Molekulargewicht |
232.233 |
IUPAC-Name |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1 |
InChI-Schlüssel |
JTEGQNOMFQHVDC-PNZYAHHTSA-N |
SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Synonyme |
(2R-trans)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; 4-Amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




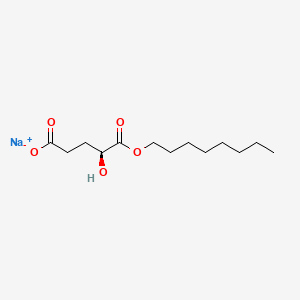
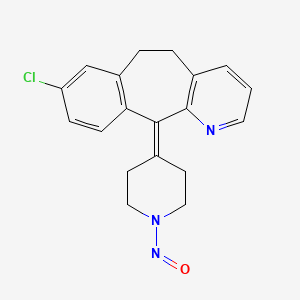
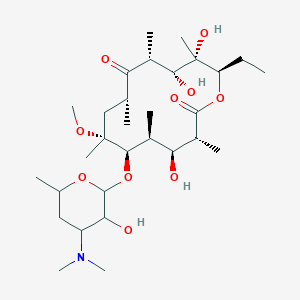
![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)
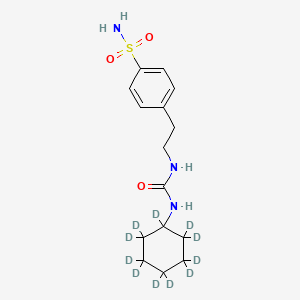
![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
